molecular formula C9H17ClN2O B2613450 (R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride CAS No. 1349702-33-5

(R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride

Cat. No.: B2613450
CAS No.: 1349702-33-5
M. Wt: 204.7
InChI Key: BWMXGMNUMNBEDE-DDWIOCJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride typically involves the reaction of cyclobutylmethanone with ®-3-aminopyrrolidine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Specific details on the reaction conditions, such as temperature and solvents used, are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for ®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutylmethanone oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride: The enantiomer of the compound, which may have different biological activity.

    ®-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride: A similar compound with a cyclopropyl group instead of a cyclobutyl group.

    ®-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride: A similar compound with a cyclopentyl group.

Uniqueness

®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride is unique due to its specific structural configuration, which can result in distinct biological and chemical properties compared to its analogs .

Properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-cyclobutylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-8-4-5-11(6-8)9(12)7-2-1-3-7;/h7-8H,1-6,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMXGMNUMNBEDE-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N2CC[C@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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